molecular formula C20H26N2O4S B4552178 N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-(2,4,6-trimethylphenyl)glycinamide

N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-(2,4,6-trimethylphenyl)glycinamide

Cat. No.: B4552178
M. Wt: 390.5 g/mol
InChI Key: VXHGVFAZSHDOQL-UHFFFAOYSA-N
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Description

“N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-(2,4,6-trimethylphenyl)glycinamide” is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of methoxy, methyl, and methylsulfonyl groups attached to a glycinamide backbone

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms.

Biology and Medicine

In biology and medicine, such compounds are often investigated for their potential therapeutic properties. They might exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

In industry, these compounds can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-(2,4,6-trimethylphenyl)glycinamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the glycinamide backbone: This can be achieved through the reaction of glycine with suitable protecting groups.

    Introduction of the methoxy and methyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the methylsulfonyl group: This step might involve sulfonylation reactions using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process might also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-(2,4,6-trimethylphenyl)glycinamide” can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Mechanism of Action

The mechanism by which “N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-(2,4,6-trimethylphenyl)glycinamide” exerts its effects depends on its specific interactions with molecular targets. These might include enzymes, receptors, or other proteins. The pathways involved can be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
  • N~2~-(2,4,6-trimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
  • N~2~-(2-methoxy-5-methylphenyl)-N-(2,4,6-trimethylphenyl)glycinamide

Uniqueness

The uniqueness of “N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N-(2,4,6-trimethylphenyl)glycinamide” lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(2-methoxy-5-methyl-N-methylsulfonylanilino)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-13-7-8-18(26-5)17(11-13)22(27(6,24)25)12-19(23)21-20-15(3)9-14(2)10-16(20)4/h7-11H,12H2,1-6H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHGVFAZSHDOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=C(C=C(C=C2C)C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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